N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
Description
N-[1-(2,4,5-Trifluorophenyl)ethylidene]hydroxylamine is a fluorinated hydroxylamine derivative characterized by a trifluorophenyl-substituted ethylidene backbone. Its structure features three fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring, which confer distinct electronic and steric properties. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of fluorine, which enhances stability and modulates reactivity.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3 |
InChI Key |
XIWAFPYIEKQWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. One common method includes the use of Meldrum’s acid, DMAP, and acetonitrile as solvents, with N,N-diisopropylethylamine and pivaloyl chloride as reagents . The reaction is carried out at controlled temperatures, often below 55°C, to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative with a trifluorophenyl group, possessing a molecular formula of . Hydroxylamines such as this are reactive and useful in organic synthesis and medicinal chemistry as functional groups or intermediates.
Potential Applications
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has potential applications in pharmaceutical development due to its biological activity. Interaction studies are crucial to establishing its viability as a therapeutic agent.
Reactions
Hydroxylamines, including (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine, can participate in a number of reactions, with the specific reactivity of the compound varying based on its substituents and the reaction conditions.
Structural Similarity
Several compounds share structural similarities with (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine.
Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Hydroxyimino-3-phenyl-propanes | Varies | Known for diverse biological activities. |
| 4-Chloro-2-methylphenol derivatives | Varies | Exhibits antimicrobial properties. |
| 2-Fluoro-4-benzamide derivatives | Varies | Used in drug design due to specific interactions with receptors. |
Mechanism of Action
The mechanism of action of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its reactivity, allowing it to participate in various biochemical reactions. It can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Fluorination patterns and functional group substitutions significantly influence the properties of hydroxylamine derivatives. Below is a comparative analysis:
Key Observations :
- Fluorination: The trifluorophenyl group in the target compound increases thermal stability and resistance to oxidation compared to mono-fluorinated analogs .
- Solubility : The trifluoroethoxy group in ’s compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the trifluorophenyl group in the target compound may reduce aqueous solubility due to hydrophobicity .
- Reactivity : Bromo- and chloro-substituted analogs () exhibit higher reactivity in metal coordination due to halogen bonding, a feature less prominent in fluorinated derivatives .
Challenges :
- Trifluorophenyl Synthesis : Introducing three fluorine atoms requires precise control to avoid side reactions, such as defluorination or ring-opening.
- Steric Effects : The 2,4,5-trifluorophenyl group may hinder nucleophilic attack at the ethylidene carbon, slowing downstream derivatization compared to less-substituted analogs .
Biological Activity
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative notable for its potential biological activity. This compound, characterized by the presence of a trifluorophenyl group, has garnered interest in medicinal chemistry due to its unique structural and chemical properties.
The molecular formula of this compound is . The trifluorophenyl moiety contributes to its reactivity and interaction with biological targets. Hydroxylamines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions.
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 77143578 |
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Hydroxylamines can influence redox states within cells, potentially affecting signaling pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including those involved in cancer progression (e.g., VEGFR-2).
- Antioxidant Activity : Hydroxylamines may act as antioxidants, scavenging free radicals and reducing oxidative stress.
Biological Activity Studies
Research on this compound has primarily focused on its potential as a therapeutic agent. Key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it could inhibit the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) : Analogous compounds have demonstrated the ability to inhibit VEGFR-2 with IC50 values comparable to established drugs like sorafenib. This suggests potential applications in targeting angiogenesis in tumors.
Table 2: Comparative IC50 Values for Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib | 61.65 | VEGFR-2 |
| Novel Pyridine Derivative | 65.00 | VEGFR-2 |
Case Studies
-
VEGFR-2 Inhibition :
A study evaluated the binding affinity of a structurally similar compound to VEGFR-2 using molecular docking simulations. The results indicated strong interactions with key residues in the active site, suggesting that modifications to the hydroxylamine structure could enhance binding and inhibitory potency against angiogenesis-related pathways. -
Cytotoxicity Assessment :
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values suggesting selective action against cancer cells while sparing normal cells.
Q & A
Q. What are the common synthetic routes for N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine?
The compound is synthesized via condensation between 2,4,5-trifluorophenyl-substituted carbonyl derivatives (e.g., ketones or aldehydes) and hydroxylamine. A validated method involves tandem aza-Michael/hemiacetal reactions, where (E)-4-(2,4,5-trifluorophenyl)but-2-enal reacts with N-Boc-protected hydroxylamine under chiral Brønsted acid catalysis to form stereochemically defined intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
Q. What are the stability requirements for long-term storage?
Store at -20°C in amber vials under inert gas (e.g., argon). Analogous hydroxylamine derivatives show ≥5-year stability under desiccated conditions, but degradation via hydrolysis or oxidation may occur if exposed to moisture or light .
Q. How is purity assessed for fluorinated hydroxylamine derivatives?
Use reversed-phase HPLC with UV detection (λ = 255 nm for trifluorophenyl absorption) and ¹⁹F NMR to quantify fluorine content. Elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How does the 2,4,5-trifluorophenyl group influence reactivity in asymmetric syntheses?
The electron-withdrawing fluorine atoms enhance electrophilicity at the imine carbon, facilitating nucleophilic attacks. This property is exploited in catalytic asymmetric reactions, such as the synthesis of sitagliptin precursors, where chiral Brønsted acids induce >80% enantiomeric excess via hydrogen-bonding interactions .
Q. What challenges arise in chromatographic purification, and how are they resolved?
Fluorinated compounds exhibit poor retention on silica due to hydrophobicity. Solutions include:
- Reversed-phase HPLC : Acetonitrile/water gradients with 0.1% formic acid improve separation.
- Fluorinated stationary phases : Perfluorophenyl columns enhance selectivity for trifluorophenyl derivatives .
Q. How can tautomeric equilibria between hydroxylamine and nitrone forms be monitored?
Polar aprotic solvents (e.g., DMSO) stabilize the nitrone tautomer, while protic solvents favor hydroxylamine. ¹⁵N NMR in deuterated solvents tracks tautomeric shifts, with nitrone resonances appearing downfield (δ 150–160 ppm) .
Q. What mechanistic insights explain stereochemical outcomes in catalytic reactions?
In tandem aza-Michael/hemiacetal reactions, the hydroxylamine acts as a nucleophile. The chiral catalyst stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding), directing facial selectivity and yielding (3R,5S)-configured isoxazolidines with ≥75% yield .
Q. How do fluorinated analogs compare in biological activity studies?
Structurally related 2,4,5-trifluorophenyl acylthioureas exhibit potent antibiofilm activity against Pseudomonas aeruginosa (MIC = 8–16 µg/mL). The hydroxylamine moiety may chelate metal ions critical for bacterial adhesion, though direct data for this compound requires further study .
Q. What strategies validate chiral center configurations?
- X-ray crystallography : Definitive for crystalline derivatives (e.g., (3R,5S)-isoxazolidines ).
- Vibrational circular dichroism (VCD) : Correlates experimental and DFT-calculated spectra for non-crystalline samples.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
